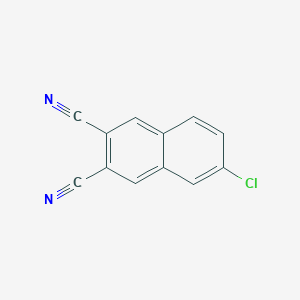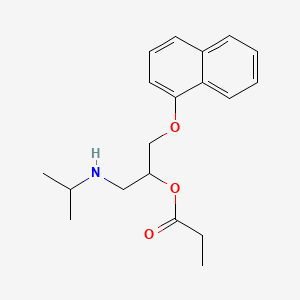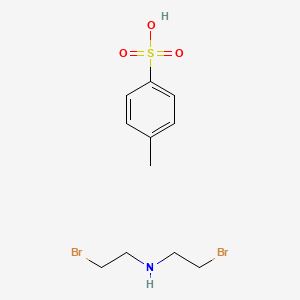
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid is a compound that combines a brominated ethanamine with a sulfonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of diethanolamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-bromoethyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Elimination: Ethanolic potassium hydroxide (KOH) is often used for elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KCN can yield nitriles, while elimination reactions can produce alkenes .
Scientific Research Applications
2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethanamine moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: A precursor in the synthesis of 2-bromo-N-(2-bromoethyl)ethanamine.
Ethanamine, 2-phenoxy-N-(2-phenoxyethyl)-: Another brominated ethanamine derivative.
2,2’-(acetylimino)diethyl diacetate: A related compound with different functional groups.
Uniqueness
2-bromo-N-(2-bromoethyl)ethanamine is unique due to its combination of brominated ethanamine and sulfonic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
111992-96-2 |
|---|---|
Molecular Formula |
C11H17Br2NO3S |
Molecular Weight |
403.13 g/mol |
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H9Br2N/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
InChI Key |
RRFXSUWLFAORCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CBr)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
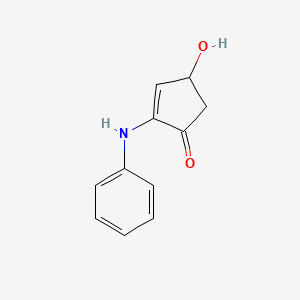
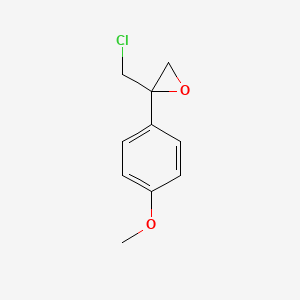
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
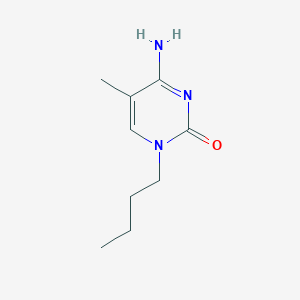
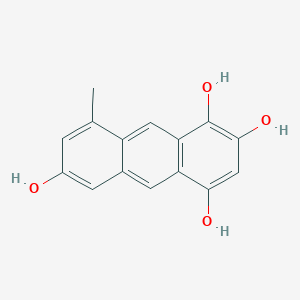
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
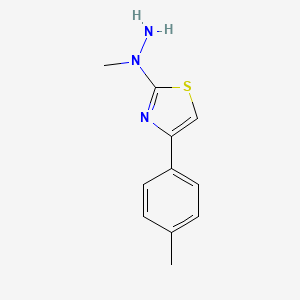
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
